2-(n,n-Dimethylsulfamoylamino)acetic acid
Description
BenchChem offers high-quality 2-(n,n-Dimethylsulfamoylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(n,n-Dimethylsulfamoylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylsulfamoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O4S/c1-6(2)11(9,10)5-3-4(7)8/h5H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEFHGNOQILWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299464-21-4 | |
| Record name | 2-[(dimethylsulfamoyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Bioisosteric Potential of Dimethylsulfamoyl Groups in Medicinal Chemistry
Abstract
Bioisosterism is a cornerstone strategy in medicinal chemistry, enabling the optimization of lead compounds by substituting functional groups to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2] Among the diverse array of bioisosteres, the N,N-dimethylsulfamoyl group [-SO₂N(CH₃)₂] has emerged as a uniquely versatile and potent modulator of molecular properties. This guide provides a comprehensive technical overview of the dimethylsulfamoyl moiety, detailing its physicochemical characteristics, strategic applications as a bioisostere for carboxylic acids and phenols, and its impact on drug metabolism and pharmacokinetics (ADME). We will explore the causality behind its selection in drug design, provide validated synthetic protocols, and present case studies that illustrate its successful application in drug development.
The Principle of Bioisosteric Replacement in Drug Design
The journey from a hit compound to a clinical candidate is an exercise in multi-parameter optimization. Often, a lead molecule possesses excellent potency but is hampered by poor metabolic stability, low bioavailability, or off-target toxicity.[1][3] Bioisosteric replacement offers a rational approach to mitigate these liabilities without drastically altering the core pharmacophore responsible for biological activity.[2][4] The strategy involves swapping a problematic functional group with another that possesses a similar size, shape, and electron distribution, yet confers improved overall properties.[4][5]
The success of this strategy hinges on a deep understanding of the subtle yet significant differences between the original group and its replacement. The dimethylsulfamoyl group serves as a prime example of a non-classical bioisostere, where its utility extends beyond simple mimicry to offer distinct advantages in modulating acidity, lipophilicity, and metabolic fate.[6]
Caption: A logical workflow for applying bioisosterism in lead optimization.
Physicochemical Profile of the Dimethylsulfamoyl Group
To understand the bioisosteric potential of the dimethylsulfamoyl group, we must first dissect its fundamental properties and contrast them with the groups it most often replaces: carboxylic acids and phenols. The strategic value of this moiety lies in its unique combination of electronic and steric features.
| Property | Carboxylic Acid (-COOH) | Phenol (-OH) | Dimethylsulfamoyl [-SO₂N(CH₃)₂] | Rationale for Application |
| pKa | ~4–5[3] | ~9–10[7] | ~13-14 (significantly less acidic) | Reduces anionic character at physiological pH, enhancing membrane permeability and reducing clearance via anionic transporters.[4] |
| Hydrogen Bond Acceptors | 2 | 1 | 2 (Sulfonyl oxygens) | Effectively mimics the H-bond acceptor field of a carboxylate group, preserving key interactions with biological targets. |
| Hydrogen Bond Donors | 1 | 1 | 0 | Eliminates a potential site for glucuronidation or sulfation, often improving metabolic stability.[8] |
| LogP (Contribution) | Negative (hydrophilic) | Moderately positive | Positive (lipophilic) | Increases lipophilicity compared to a carboxylic acid, which can improve cell penetration and oral absorption.[4] |
| Geometry | Planar | Planar (at ring) | Tetrahedral (at sulfur) | The three-dimensional, tetrahedral geometry can introduce favorable vectors for interacting with protein pockets and disrupt undesirable planarity. |
Data synthesized from multiple sources for comparative purposes.[3][4][7]
The key takeaway is that the dimethylsulfamoyl group is not a perfect electronic mimic of a carboxylic acid. Instead, it acts as a pharmacophoric mimic of the carboxylate, presenting two strong hydrogen bond acceptors in a defined geometry while simultaneously increasing lipophilicity and abolishing the acidic proton. This combination is a powerful tool for overcoming the classic liabilities associated with carboxylic acids in drug candidates, namely poor permeability and rapid metabolic clearance.[3]
The Dimethylsulfamoyl Group as a Carboxylic Acid Bioisostere
The replacement of a carboxylic acid is one of the most common challenges in medicinal chemistry.[3] While essential for target binding in many cases, the carboxyl group often leads to poor oral bioavailability and rapid clearance.[9] The dimethylsulfamoyl group offers a compelling solution.
Causality Behind the Choice:
-
Improved Permeability: At a physiological pH of 7.4, carboxylic acids are largely deprotonated to form carboxylates. This anionic charge is a major barrier to passive diffusion across cell membranes. The non-ionizable nature of the dimethylsulfamoyl group circumvents this issue, often leading to dramatically improved cell permeability and oral absorption.[4]
-
Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly forming acyl glucuronides. These metabolites can be reactive and have been associated with toxicity.[9] The dimethylsulfamoyl group is electronically robust and not susceptible to this metabolic pathway, enhancing the compound's metabolic stability.
-
Preservation of Binding Interactions: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. They can effectively replicate the hydrogen bonding interactions of a carboxylate anion with key residues (e.g., arginine, lysine) in a protein's active site.
Case Study: Beclabuvir (HCV NS5B Polymerase Inhibitor) N-acylsulfamides, which contain the core sulfamoyl structure, have been successfully established as bioisosteres of carboxylic acids.[10] A notable example is the HCV NS5B polymerase inhibitor beclabuvir, where such a replacement was critical to achieving the desired pharmacokinetic profile.[10]
The Dimethylsulfamoyl Group as a Phenol Bioisostere
Phenolic moieties are common in bioactive molecules but suffer from significant metabolic liabilities, primarily rapid glucuronidation and sulfation by UGT and SULT enzymes.[8][11] This leads to poor oral bioavailability and short duration of action.
Causality Behind the Choice:
-
Blocking Metabolism: Replacing the phenolic hydroxyl group with a dimethylsulfamoyl group directly removes the handle for phase II conjugation. This substitution can dramatically increase metabolic stability and oral exposure.[11]
-
Mimicking Hydrogen Bonding: While the dimethylsulfamoyl group cannot act as a hydrogen bond donor like a phenol, its oxygen atoms can serve as potent hydrogen bond acceptors.[12] In cases where the phenol's primary role is as an acceptor, or where its acidic proton is not critical for binding, this replacement can be highly effective.
-
Modulating Electronics: The sulfamoyl group is strongly electron-withdrawing, which can alter the electronics of an attached aromatic ring in a manner different from a hydroxyl group, potentially fine-tuning potency and selectivity.
Synthesis of Dimethylsulfamoyl-Containing Compounds
The primary reagent for introducing the dimethylsulfamoyl group is N,N-dimethylsulfamoyl chloride [(CH₃)₂NSO₂Cl].[13][14] This is a commercially available and highly reactive electrophile that readily reacts with nucleophiles such as phenols, anilines, and other amines to form the corresponding sulfonamides.[15][16]
Caption: A typical experimental workflow for synthesizing sulfamides.
Experimental Protocol: Synthesis of a Phenyl Dimethylsulfamate
This protocol describes a self-validating system for the reaction of a phenol with N,N-dimethylsulfamoyl chloride.
Materials:
-
Substituted Phenol (1.0 eq)
-
N,N-Dimethylsulfamoyl Chloride (1.2 eq)[13]
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Addition of Reagent: Add N,N-dimethylsulfamoyl chloride (1.2 eq) dropwise to the cooled solution. The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Validate the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the presence of the dimethylsulfamoyl group and the absence of impurities.[14]
Conclusion and Future Outlook
The N,N-dimethylsulfamoyl group is a powerful and proven bioisostere in modern medicinal chemistry. Its ability to act as a non-ionizable, metabolically robust mimic of carboxylates and a stable surrogate for phenols provides a reliable strategy for addressing common ADME and toxicity issues.[3][8] By understanding its distinct physicochemical properties, drug designers can rationally deploy this moiety to enhance membrane permeability, block metabolic pathways, and improve the overall developability of drug candidates. As the drive for molecules with optimized pharmacokinetic profiles continues, the strategic application of the dimethylsulfamoyl group and its derivatives will undoubtedly remain a key tactic in the medicinal chemist's toolbox.
References
- EvitaChem. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1. EvitaChem.
- LookChem. Cas 13360-57-1,Dimethylsulfamoyl chloride. LookChem.
- Google Patents. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride.
- (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate.
- Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde | Request PDF. ResearchGate.
- High-Throughput Access to Libraries of N-Acylsulfamide Derivatives, a Bioisostere of Carboxylic Acids. Synfacts.
- Patent Application Publication (10) Pub. No.: US 2024/0368075 A1. Googleapis.com.
- Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Semantic Scholar.
- N,N-Dimethylsulfamoyl chloride. ChemBK.
- Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PMC.
- CAS 13360-57-1: Dimethylsulfamoyl chloride. CymitQuimica.
- Dimethylsulfamoyl chloride(13360-57-1). ChemicalBook.
- Dimethylsulfamoyl chloride | CAS#:13360-57-1. Chemsrc.
- Dimethylsulfamoyl chloride | 13360-57-1. Benchchem.
- What is the role of bioisosterism in drug design? Patsnap Synapse.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
- Application of Bioisosteres in Drug Design. (2012).
- Gaikwad P, Gandhi P, Jagdale D, Kadam V. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. 2012;2(4).
- Sharma et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025;7(1):6-9.
- Bioisosteres for carboxylic acid groups. Hypha Discovery. (2024).
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. (2022).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Sulfilimines: An Underexplored Bioisostere for Drug Design? PMC. (2025).
- Phenol (bio)isosteres in drug design and development. ResearchGate. (2024).
- Structure Property Relationships of Carboxylic Acid Isosteres. PMC.
- Nonclassic bioisosteric relationship between the phenol (15) and... ResearchGate.
- The bioisosteric replacement of the phenol 102 with a carboxamide... ResearchGate.
- Phenol (bio)isosteres in drug design and development. PubMed. (2024).
Sources
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. drughunter.com [drughunter.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. d-nb.info [d-nb.info]
- 11. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. evitachem.com [evitachem.com]
- 14. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]
- 15. Cas 13360-57-1,Dimethylsulfamoyl chloride | lookchem [lookchem.com]
- 16. CAS 13360-57-1: Dimethylsulfamoyl chloride | CymitQuimica [cymitquimica.com]
Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(N,N-Dimethylsulfamoylamino)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Structural Analogy in Safety Assessment
Section 1: Hazard Identification and Risk Assessment
Based on its structural components, 2-(N,N-Dimethylsulfamoylamino)acetic acid is anticipated to present a combination of hazards associated with moderately strong organic acids and sulfonyl-containing compounds.
1.1. Anticipated Hazard Profile
The primary hazards are expected to be:
-
Skin and Eye Irritation/Corrosion: The carboxylic acid moiety suggests that the compound will be corrosive or irritating to the skin and eyes upon direct contact.[1][2] Symptoms of eye inflammation include redness, watering, and itching, while skin inflammation may manifest as itching, scaling, reddening, or blistering.[3]
-
Oral Toxicity: While specific data is unavailable, related compounds like N,N-Dimethylglycine have been shown to be harmful if swallowed.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.
1.2. GHS Classification (Predicted)
A predicted GHS classification based on structural alerts is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |
1.3. Workplace Exposure Limits
Occupational exposure limits have not been established for this compound. In the absence of specific data, it is prudent to handle it in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[4]
Section 2: Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with novel chemical entities. The following protocols are designed to create a self-validating system of safety.
2.1. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and fine dust that could cause serious eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber). | To prevent skin contact, which may cause irritation or burns.[5] |
| Body Protection | A lab coat or a synthetic apron. | To protect against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator for acid vapors may be necessary if handling large quantities or in poorly ventilated areas.[5] | To prevent irritation of the respiratory tract from dust or aerosols. |
2.2. Engineering Controls
Engineering controls are designed to minimize hazards at the source.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Eye Wash Stations and Safety Showers: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[4]
2.3. Storage
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6][7]
-
Temperature: Store at room temperature, away from direct sunlight and sources of heat.[1][7]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and metals.[2][3][4]
Section 3: First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
3.1. First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
3.2. Spill Response Protocol
A systematic approach to spill cleanup is essential to prevent further exposure and environmental contamination.
Caption: A stepwise workflow for safely managing a chemical spill.
Section 4: Physicochemical and Toxicological Profile (Predicted)
While experimental data for 2-(N,N-Dimethylsulfamoylamino)acetic acid is limited, we can infer some properties based on its structure.
4.1. Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C4H10N2O4S | Based on chemical structure |
| Molecular Weight | 182.2 g/mol | Calculated from the molecular formula |
| Physical State | Solid | Based on similar compounds like N,N-Dimethylglycine[3] |
| Boiling Point | 322.2 ± 44.0 °C at 760 mmHg | Predicted for a similar structure, 2-(N,N-Dimethylsulfamoyl)acetic acid[8] |
| Solubility | Likely soluble in water and polar organic solvents. | The carboxylic acid and sulfamoyl groups suggest polarity. |
4.2. Toxicological Data
-
Acute Toxicity: An oral LD50 in rats for the related compound N,N-Dimethylglycine is reported as >650 mg/kg, classifying it as harmful if swallowed.[3] It is prudent to assume a similar or greater toxicity for the title compound.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available. It is not listed as a carcinogen by NTP or OSHA.[3]
Section 5: Disposal Considerations
Responsible disposal of chemical waste is crucial for environmental protection and regulatory compliance.
5.1. Waste Disposal Method
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[3]
-
Small Quantities (Lab Scale): For small quantities, neutralization with a weak base (e.g., sodium bicarbonate) followed by copious dilution with water may be permissible for drain disposal, depending on local regulations.[9] This should be done slowly and in a well-ventilated area to control any exothermic reaction.
-
Large Quantities: For larger quantities, or if local regulations prohibit drain disposal, the waste should be disposed of through a licensed hazardous waste disposal service.[9]
Caption: A decision tree for the appropriate disposal of the chemical waste.
Section 6: Transportation Information
While not specifically regulated, it is best to transport this compound in accordance with general guidelines for corrosive solids.
-
Packaging: Use a securely sealed container, and if necessary, place it inside a larger, shatter-proof secondary container.
-
Labeling: While not officially classified, it would be prudent to label the container with "Corrosive" and "Handle with Care" as a precautionary measure.
References
-
Greenfield Global. Safety Data Sheet for Acetic Acid. [Link]
-
EMD Millipore. Material Safety Data Sheet for Acetic Acid, Glacial. [Link]
-
PubChem. Compound Summary for 2-(dimethylamino)acetic acid. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
PubChem. Compound Summary for 2-{[2-(Dimethylamino)ethyl]sulfanyl}acetic acid. [Link]
-
Carl ROTH. Safety Data Sheet for Acetic acid. [Link]
-
Wikipedia. Acetic acid. [Link]
-
Green Scientific. How to Dispose of Glacial Acetic Acid. [Link]
-
Cargo Handbook. Acetic Acid. [Link]
-
VelocityEHS. Acetic Acid Hazards & Safety Information. [Link]
-
Chemtradeasia. Safe Handling Tips for Glacial Acetic Acid. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aksci.com [aksci.com]
- 4. ehs.com [ehs.com]
- 5. Safe Handling Tips for Glacial Acetic Acid [chemtradeasia.in]
- 6. greenfield.com [greenfield.com]
- 7. Acetic Acid - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 8. 2-(N,N-Dimethylsulfamoyl)acetic acid | 1010816-12-2 [sigmaaldrich.com]
- 9. how to dispose of glacial acetic acid [ysxlglacialaceticacid.com]
Methodological & Application
Optimal solvents for dissolving 2-(N,N-Dimethylsulfamoylamino)acetic acid
Application Note: Solvation and Handling Protocols for 2-(N,N-Dimethylsulfamoylamino)acetic acid
Executive Summary
2-(N,N-Dimethylsulfamoylamino)acetic acid (CAS 299464-21-4) is a specialized building block featuring a glycine backbone modified with a dimethylsulfamoyl group. This structural hybrid combines the properties of an amino acid with those of a sulfamide, resulting in a unique solubility profile that often challenges standard laboratory workflows.
This guide provides field-proven protocols for the solvation, handling, and storage of this compound. The core scientific insight driving these protocols is the manipulation of the molecule’s ionization states—specifically the carboxylic acid moiety (
Physicochemical Profile & Solubility Logic
To optimize solvation, one must understand the competition between the polar/ionizable groups and the hydrophobic dimethyl moiety.
-
Chemical Structure:
-
Molecular Weight: 182.19 g/mol
-
Physical State: White to off-white crystalline solid.
-
Acidity (Critical Factor):
-
Carboxylic Acid (
): The primary ionization site ( ). At neutral pH, this exists as a carboxylate anion, significantly enhancing water solubility. -
Sulfamide Nitrogen (
): Unlike standard amides, this proton is weakly acidic ( ) due to the electron-withdrawing sulfonyl group.
-
Solubility Compatibility Table
| Solvent System | Solubility Rating | Application Context |
| DMSO | Excellent ( | Primary stock solution storage (frozen). |
| DMF | Excellent ( | Alternative stock; synthetic coupling reactions. |
| Water (pH < 4) | Poor | The protonated form is sparingly soluble; risk of precipitation. |
| PBS (pH 7.4) | Good ( | Biological assays; requires pre-dissolution in DMSO or pH adjustment. |
| Methanol/Ethanol | Moderate | Good for transfers; solubility increases with warming. |
| DCM / Ethyl Acetate | Low/Moderate | Used during extraction/workup, not for stock storage. |
| Hexane/Ether | Insoluble | Used as anti-solvents to precipitate the compound. |
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (50 mM)
For long-term storage and high-throughput screening.
Reagents:
-
2-(N,N-Dimethylsulfamoylamino)acetic acid (Solid)
-
Anhydrous DMSO (Dimethyl sulfoxide),
99.9%
Procedure:
-
Weighing: Accurately weigh 9.1 mg of the solid into a sterile microcentrifuge tube.
-
Solvation: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 2 minutes.
-
Scientific Rationale: DMSO disrupts the intermolecular hydrogen bonding of the crystal lattice more effectively than protic solvents, ensuring a true solution rather than a suspension.
-
-
Storage: Aliquot into volumes of 50-100
L to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).
Protocol B: "pH-Switch" Method for Aqueous Working Solutions
For biological assays where DMSO must be minimized (<0.1%).
Concept: Direct addition of the solid to neutral water often results in slow dissolution due to the initial acidic pH generated by the compound itself. This protocol forces solubility via deprotonation.
Reagents:
-
Stock Solution (from Protocol A) or Solid powder
-
0.1 M NaOH
-
10x PBS (Phosphate Buffered Saline)
Procedure:
-
Initial Slurry: If starting from solid, suspend 1.8 mg (10
mol) in 900 L of HPLC-grade water. -
Deprotonation: Add 1.0 equivalent of 0.1 M NaOH (approx. 100
L) dropwise while vortexing.-
Observation: The solution should turn clear as the carboxylic acid converts to the carboxylate salt (
).
-
-
Buffering: Immediately add 100
L of 10x PBS to lock the pH at 7.4. -
Verification: Check pH. If pH < 6, precipitation may re-occur. Adjust carefully with dilute NaOH if necessary.
Protocol C: LC-MS Sample Preparation
For analytical quantification and purity checks.
Procedure:
-
Diluent: Prepare a mixture of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.
-
Dilution: Dilute the DMSO stock to a final concentration of 10
M. -
Filtration: Pass through a 0.22
m PTFE filter to remove any potential micro-precipitates.-
Note: The presence of formic acid ensures the molecule is in its neutral/protonated state, which often improves retention on C18 columns compared to the ionized form.
-
Visualization: Solvation Decision Tree
The following diagram illustrates the logical workflow for selecting the correct solvent system based on your downstream application.
Caption: Workflow for selecting the optimal solvation strategy. Note the critical pH check for aqueous applications to maintain the soluble carboxylate form.
Synthesis & Purification Context
When using this molecule as a building block (e.g., peptide coupling):
-
Coupling Reactions: Use DMF as the solvent. The carboxylic acid can be activated using standard agents (HATU/EDC). The sulfamide NH is generally non-reactive under standard coupling conditions but can be alkylated under strong basic conditions.
-
Workup/Purification:
-
Acidification: To isolate the compound from a basic reaction mixture, acidify to pH ~2-3 using 1N HCl. The protonated form will likely precipitate or can be extracted into Ethyl Acetate.
-
Recrystallization: If purification is needed, a mixture of Ethanol/Water or recrystallization from hot Ethyl Acetate is recommended.
-
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pH-solubility profiles of carboxylic acids).
-
PubChem. (n.d.). Compound Summary: N-sulfamoylglycine derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
The N,N-Dimethylsulfamoyl Glycine Scaffold: A Guide to Application and Protocol
Introduction: The Quest for Superior Glycine Mimetics
In the landscape of medicinal chemistry, the strategic mimicry of endogenous molecules is a cornerstone of rational drug design. Glycine, the simplest of the proteinogenic amino acids, plays a multifaceted role in biology, serving not only as a fundamental building block of proteins but also as a critical neurotransmitter. Its structural simplicity, however, presents a formidable challenge to drug developers seeking to modulate glycine-dependent pathways with precision and efficacy. The inherent flexibility and metabolic lability of simple glycine derivatives often lead to poor pharmacokinetic profiles and off-target effects. This has driven the exploration of "glycine scaffolds" – rigidified or electronically modified analogs that retain the essential pharmacophoric features of glycine while offering improved drug-like properties.
This guide introduces a promising, yet underexplored, glycine scaffold: 2-(N,N-Dimethylsulfamoylamino)acetic acid . We will delve into the rationale behind its design, its potential advantages in drug discovery, and provide detailed protocols for its synthesis and incorporation into target molecules.
Scientific Rationale: Why 2-(N,N-Dimethylsulfamoylamino)acetic acid?
The design of 2-(N,N-Dimethylsulfamoylamino)acetic acid as a glycine scaffold is rooted in the principles of bioisosterism and the strategic manipulation of physicochemical properties. The key features of this scaffold and their implications for drug design are outlined below.
Key Physicochemical and Structural Attributes
| Property | Rationale and Potential Advantage |
| N-Sulfonamide Linkage | The sulfonamide group is a well-established functional group in medicinal chemistry.[1] Its introduction in place of a standard amide bond can confer increased resistance to enzymatic degradation, potentially enhancing the metabolic stability and in vivo half-life of a drug candidate.[2] |
| Acidity | The N-acyl sulfonamide moiety in 2-(N,N-Dimethylsulfamoylamino)acetic acid is a bioisostere of a carboxylic acid, with a comparable pKa.[3][4] This allows it to mimic the carboxylate group of glycine in interactions with biological targets, such as forming key hydrogen bonds. |
| Conformational Rigidity | The sulfonyl group introduces a degree of conformational constraint compared to a simple N-alkylated glycine. This can lead to a more defined three-dimensional structure, which can improve binding affinity and selectivity for the target protein. |
| Hydrogen Bonding Capacity | The sulfonyl oxygens can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, providing multiple points of interaction with a receptor.[2] |
| Modulation of Lipophilicity | The N,N-dimethylsulfamoyl group provides a handle to fine-tune the lipophilicity of the molecule, a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. |
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of the 2-(N,N-Dimethylsulfamoylamino)acetic acid scaffold and its subsequent incorporation into a model peptide sequence using solid-phase peptide synthesis (SPPS).
Protocol 1: Synthesis of 2-(N,N-Dimethylsulfamoylamino)acetic acid
This protocol describes a two-step synthesis starting from commercially available glycine ethyl ester hydrochloride and N,N-dimethylsulfamoyl chloride.
Workflow Diagram:
Caption: Synthetic scheme for 2-(N,N-Dimethylsulfamoylamino)acetic acid.
Materials and Reagents:
-
Glycine ethyl ester hydrochloride
-
N,N-Dimethylsulfamoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Procedure:
Step 1: Synthesis of Ethyl 2-(N,N-dimethylsulfamoylamino)acetate
-
To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM (10 mL/g) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM (2 mL/g) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 2-(N,N-dimethylsulfamoylamino)acetate as a clear oil.
Step 2: Synthesis of 2-(N,N-Dimethylsulfamoylamino)acetic acid
-
Dissolve ethyl 2-(N,N-dimethylsulfamoylamino)acetate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the saponification by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-(N,N-Dimethylsulfamoylamino)acetic acid as a white solid.
Protocol 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual incorporation of the synthesized scaffold into a model tripeptide (Ala-X-Phe, where X is the scaffold) on a Rink Amide resin using standard Fmoc/tBu chemistry.
Workflow Diagram:
Caption: Solid-phase synthesis workflow for a model peptide.
Materials and Reagents:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Fmoc-Phe-OH, Fmoc-Ala-OH
-
2-(N,N-Dimethylsulfamoylamino)acetic acid (from Protocol 1)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
Step-by-Step Procedure:
-
Resin Swelling: Place Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x).
-
Coupling of the First Amino Acid (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 x) and DCM (3 x).
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Coupling of the Scaffold:
-
Dissolve 2-(N,N-Dimethylsulfamoylamino)acetic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 4-6 hours. The coupling of N-substituted amino acids can be slower.
-
Monitor coupling completion.
-
-
Washing: Repeat step 5.
-
Coupling of the Second Amino Acid (Fmoc-Ala-OH): Repeat step 4 with Fmoc-Ala-OH.
-
Final Washing: Wash the resin with DMF (5 x) and DCM (5 x) and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications and Structure-Activity Relationship (SAR) Insights
While specific, publicly available case studies for 2-(N,N-Dimethylsulfamoylamino)acetic acid are limited, we can infer its potential applications and guide SAR studies based on the properties of related N-sulfonyl amino acids and sulfamides.[1]
Potential Therapeutic Areas:
-
Enzyme Inhibitors: The scaffold can be used to design inhibitors for enzymes that recognize glycine or have a carboxylic acid binding pocket, such as certain proteases, kinases, and metabolic enzymes. The sulfamoyl group can form specific interactions within the active site.[1]
-
Peptidomimetics: Incorporation of this scaffold into peptides can enhance their stability and bioavailability, making it a valuable tool in the development of peptide-based therapeutics.
-
Neurotransmitter Receptor Modulators: As a glycine mimetic, it could be explored for its potential to modulate glycine receptors or transporters in the central nervous system.
Guiding SAR Studies:
A systematic SAR study could involve the following modifications to probe the chemical space around the scaffold:
Caption: Potential points for SAR exploration on the scaffold.
Conclusion and Future Outlook
2-(N,N-Dimethylsulfamoylamino)acetic acid represents a synthetically accessible and strategically designed glycine scaffold with significant potential in drug discovery. Its inherent properties, including enhanced metabolic stability and its role as a carboxylic acid bioisostere, make it an attractive building block for the development of novel therapeutics. The protocols provided herein offer a robust starting point for researchers to synthesize and utilize this scaffold in their drug design campaigns. Future work should focus on the systematic evaluation of this scaffold in various biological systems to fully elucidate its potential and establish its place in the medicinal chemist's toolbox.
References
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]
-
N-acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC. [Link]
-
Application of Sulfonyl in Drug Design. ResearchGate. [Link]
-
Sulfamic Acid and Its N- and O-Substituted Derivatives. Academia.edu. [Link]
-
Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
-
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. [Link]
-
N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library. [Link]
Sources
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 4. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in coupling reactions with sulfamoyl acetic acid
Technical Support Center: Sulfamoyl Acetic Acid (SAA) Coupling Current Status: Online | Tier: Level 3 (Senior Scientist)
Welcome to the SAA Coupling Troubleshooting Hub
Subject: Overcoming Low Yields in Amide Couplings with Sulfamoyl Acetic Acid (
You are likely experiencing low yields due to a "perfect storm" of three competing factors inherent to the SAA structure:
Part 1: Diagnostic Triage (Start Here)
Before altering your synthesis, identify your failure mode using this decision matrix.
| Observation | Probable Cause | Immediate Action |
| Reaction turns dark/black | Base-mediated decomposition. The | Switch to NMM (N-Methylmorpholine) or Sym-Collidine . Reduce base equivalents. |
| No product, SM remains | Sulfonamide interference. The | Use T3P (Propylphosphonic anhydride) as the coupling agent.[1] |
| Product is water-soluble | Workup loss. SAA derivatives are highly polar ampholytes. | Do NOT use basic aqueous wash. Acidify to pH 2-3 and extract with EtOAc/n-Butanol (3:1). |
| Precipitate forms immediately | Self-reaction/Oligomerization. Activated SAA reacts with its own sulfonamide tail. | Protect the Sulfonamide (Trityl or Boc) or use Inverse Addition (Add activated acid to amine). |
Part 2: The Mechanistic Deep Dive
The "Active Methylene" Trap
The methylene group in Sulfamoyl Acetic Acid is flanked by two potent electron-withdrawing groups: the sulfonyl (
-
The Failure Pathway: When you add standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to "activate" the carboxylic acid, you inadvertently deprotonate this
-carbon. The resulting enolate-like carbanion is a poor electrophile for the incoming amine and prone to side reactions (Claisen-like condensations).
The Solution: Base Management
You must decouple the activation step from the deprotonation step.
-
Use Weaker Bases: N-methylmorpholine (NMM) or 2,4,6-collidine are strong enough to neutralize the HCl/byproducts but too sterically hindered or weak to rapidly deprotonate the
-carbon. -
Use Acidic/Neutral Coupling Agents: T3P is superior here because it works well in lower pH ranges where the
-carbon remains protonated.
Part 3: Visualization of Failure Modes
The following diagram illustrates the competition between the desired pathway and the base-mediated side reactions.
Caption: Figure 1. Kinetic competition between amide formation (Green) and base-mediated
Part 4: Optimized Protocols
Protocol A: The "Gold Standard" (T3P Method)
Recommended for: Difficult substrates, scale-up, and avoiding epimerization.
Why T3P? Propylphosphonic anhydride (T3P) acts as a scavenger for water and drives the reaction to completion without requiring large excesses of base. It is the industry standard for sulfonamide-containing couplings [1].
-
Dissolution: Dissolve Sulfamoyl Acetic Acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 mL/mmol). Note: DMF is acceptable if solubility is poor, but T3P works best in EtOAc.
-
Base Addition: Cool to 0°C. Add Pyridine or NMM (3.0 equiv). Avoid TEA/DIPEA.
-
Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Workup (Critical):
Protocol B: The "High Reactivity" (HATU Method)
Recommended for: Sterically hindered amines, small scale.
-
Protection (Optional but Recommended): If possible, use
. The trityl group prevents N-acylation of the sulfonamide. -
Activation: Dissolve Acid (1.0 equiv) in dry DMF. Add HATU (1.05 equiv).
-
Base: Add Collidine (2.5 equiv) at 0°C. Stir for 5 mins. Collidine is a weaker base than DIPEA, reducing
-deprotonation. -
Coupling: Add Amine (1.1 equiv).[3] Stir at RT for 1 hour.
-
Purification: Flash chromatography (DCM/MeOH gradients).
Part 5: Frequently Asked Questions (FAQs)
Q: My product is stuck in the aqueous layer during workup. How do I recover it? A: Sulfonamide-containing amides are often amphoteric.
-
Step 1: Acidify the aqueous layer to pH 2.0 (using 1M HCl).
-
Step 2: Saturate the aqueous layer with NaCl.
-
Step 3: Extract with a polar organic cocktail: EtOAc:Isopropanol (3:1) or DCM:Isopropanol (4:1) . The alcohol disrupts hydrogen bonding with water.
Q: Can I use Acid Chlorides (via Thionyl Chloride) instead?
A: Proceed with caution. Generating the acid chloride of sulfamoyl acetic acid often leads to polymerization because the HCl byproduct protonates the sulfonamide, but the heat required for
Q: Why is my yield low even when using HATU? A: You likely formed the N-acyl sulfonamide (side reaction). The activation agent reacted with the sulfonamide nitrogen instead of the amine reacting with the carboxyl.
-
Fix: Protect the sulfonamide with a Trityl (Trt) group. It is bulky enough to prevent this side reaction and is easily removed with TFA/DCM (1:1) later [2].[1][4]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Technical Support Center: Carboxylic Acid Activation & Coupling
Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions During Activation Ticket Scope: Troubleshooting Yield Loss, Racemization, and Byproduct Formation
Welcome to the Activation Chemistry Helpdesk
You have reached the advanced troubleshooting tier. We understand that activating a carboxylic acid is a "choose your poison" scenario: you must make the carbonyl electrophilic enough to react with an amine, but not so reactive that it racemizes, hydrolyzes, or rearranges.
Below are the four most common critical failure modes submitted by researchers, accompanied by their mechanistic root causes and validated protocols for resolution.
Ticket #1: "My product has lost optical purity (Racemization)."
User Report:
"I synthesized a peptide fragment using Fmoc-Phe-OH and DIC/DIPEA. The chiral HPLC shows significant epimerization (10-15% D-isomer). Is my base too strong?"
Diagnostic & Root Cause: While base strength is a factor, the primary culprit is likely Oxazolone (Azlactone) Formation . When you activate the carboxylic acid (especially in amino acids), the carbonyl oxygen of the neighboring amide group (the Fmoc-carbamate or the preceding peptide bond) acts as an internal nucleophile. It attacks the activated carbonyl, forming a 5-membered oxazolone ring.
-
The Failure Mechanism: The alpha-proton on the oxazolone ring is highly acidic (pKa ~9-10). Even weak bases can deprotonate it, leading to a planar enolate intermediate that reprotonates from either face, destroying chirality.
Visual Analysis: The Oxazolone Pathway
Figure 1: Mechanism of racemization via oxazolone formation.[1] The oxazolone intermediate is prone to rapid base-catalyzed enolization.
Protocol Fix:
-
Switch to "Active Ester" Trapping: You must intercept the highly reactive O-acylisourea before it cyclizes.
-
Recommendation: Add Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole).[2]
-
Why: These nucleophiles react faster than the internal amide oxygen, forming an active ester (-Oxyma or -OAt). These esters are reactive enough to couple with amines but stable enough to resist oxazolone formation [1].
-
-
Base Management:
-
If using carbodiimides (DIC), try a base-free protocol if your amine is a free base.
-
If a base is required (e.g., using salts), switch from DIPEA to TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker base and sterically hindered, making it poor at abstracting the alpha-proton but sufficient to neutralize acids.
-
Ticket #2: "My yield is low, and I see a stable byproduct (N-Acylurea)."
User Report:
"I'm using DCC to couple a hindered acid. The reaction is slow. I isolated a large amount of a byproduct that has the same mass as the product + water, but it's not the acid."
Diagnostic & Root Cause: You have encountered the N-Acylurea Rearrangement .[2][3] In carbodiimide coupling (DCC/DIC/EDC), the initial intermediate is the O-acylisourea.[4][5] If the amine nucleophile is slow to react (due to steric hindrance) or if the temperature is too high, the O-acylisourea undergoes an intramolecular O-to-N acyl migration.
-
The Consequence: This forms an N-acylurea, which is thermodynamically stable and chemically inert. It is a dead-end pathway that consumes your starting material irreversibly [2].
Visual Analysis: The Carbodiimide Fork
Figure 2: The "Fork in the Road." Without rapid amine attack or additives, the O-acylisourea rearranges to the inert N-acylurea.
Protocol Fix:
-
Temperature Control: Never activate carbodiimides at room temperature for hindered substrates. Perform the activation at 0°C for the first 30 minutes. The rearrangement has a higher activation energy than the coupling.
-
Use Soluble Carbodiimides: Switch from DCC to EDC·HCl (for solution phase) or DIC (for solid phase). If N-acylurea forms with EDC, it is at least water-soluble and easier to remove than the DCC derivative.
-
The "Additive" Shield: Always use HOBt or Oxyma. They convert the O-acylisourea to an active ester immediately, which cannot rearrange to an N-acylurea.
Ticket #3: "I see a +98 Da mass shift on my peptide N-terminus."
User Report:
Diagnostic & Root Cause: This is Guanidinylation .[6] HBTU and HATU are uronium/guanidinium salts.[7] If the amine sees the HBTU before the HBTU has reacted with the acid, the amine will attack the central carbon of the HBTU reagent itself.
-
The Mechanism: The amine displaces the benzotriazole moiety of the HBTU, permanently capping the N-terminus with a tetramethylguanidinium group.[6] This terminates the peptide chain [3].[8][9]
Visual Analysis: Guanidinylation Error
Figure 3: Guanidinylation occurs when the amine reacts directly with the coupling reagent due to improper order of addition.
Protocol Fix:
-
The "Pre-Activation" Rule:
-
Step 1: Dissolve Acid + HBTU/HATU in solvent.
-
Step 2: Add Base (DIPEA).
-
Step 3: Wait 1-2 minutes. This ensures the HBTU is fully consumed to form the active ester.
-
Step 4: Add this mixture to your Amine (Peptide-Resin).
-
-
Stoichiometry Check: Never use excess HBTU relative to the acid. Use a ratio of 0.95 : 1 (HBTU : Acid) to ensure no unreacted HBTU remains to scavenge the amine.
Ticket #4: "Aspartimide Formation in SPPS."
User Report:
"I am synthesizing a sequence containing Asp-Gly. I see a peak -18 Da (loss of water) and multiple isomers."
Diagnostic & Root Cause: This is Aspartimide Formation .[8][10][11] The nitrogen of the amide bond after Aspartic acid attacks the ester protecting group on the Asp side chain (usually OtBu). This forms a cyclic imide (Aspartimide).[8] This ring is unstable to piperidine (used in Fmoc removal) and opens to form a mix of alpha- and beta-peptides (isomers) and piperidides [4].
Protocol Fix:
-
Reagent Modification: Add 0.1 M Oxyma Pure to your 20% Piperidine deprotection solution. The acidity of Oxyma suppresses the ring closure without preventing Fmoc removal.
-
Backbone Protection: For high-risk sequences (Asp-Gly, Asp-Asn), use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides. The Dmb (Dimethoxybenzyl) group on the backbone nitrogen sterically prevents it from attacking the side chain.[8]
Summary Data: Reagent Selection Matrix
| Scenario | Recommended Reagent | Additive | Base | Why? |
| Standard Coupling | DIC (Solid Phase)EDC (Solution) | Oxyma Pure | None / Collidine | Low racemization, easy urea removal. |
| Hindered/Cyclization | HATU | HOAt | DIPEA | High reactivity (7-azabenzotriazole effect). |
| Racemization Prone (e.g., Cys, His) | DIC | Oxyma Pure | Collidine | Avoids strong base; Oxyma buffers pH < 8. |
| Fragment Condensation | T3P (Propylphosphonic anhydride) | None | DIPEA | Low epimerization, water-soluble byproduct. |
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development. Link
-
Valeur, E., & Bradley, M. (2009).[12][13] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[12] Link
-
Carpino, L. A., et al. (1994). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition. Link
-
Mergler, M., et al. (2003). Aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides. Journal of Peptide Science. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 13. semanticscholar.org [semanticscholar.org]
Validation & Comparative
High-Resolution 1H NMR Characterization of 2-(N,N-Dimethylsulfamoylamino)acetic acid: A Comparative Analytical Guide
Topic: 1H NMR spectrum analysis of 2-(N,N-Dimethylsulfamoylamino)acetic acid Content Type: Publish Comparison Guides
Executive Summary & Core Directive
In the development of peptidomimetics and sulfamide-based drugs, 2-(N,N-Dimethylsulfamoylamino)acetic acid (CAS: 299464-21-4) serves as a critical building block. Its structural integrity is pivotal for downstream synthesis. Unlike standard Boc- or Fmoc-protected amino acids, the dimethylsulfamoyl moiety introduces unique electronic environments that complicate standard quality control (QC) workflows.
This guide provides an authoritative comparative analysis of NMR-based characterization versus chromatographic alternatives. It establishes a self-validating spectral assignment protocol, contrasting the performance of DMSO-d6 (structural elucidation) against D2O (high-throughput screening) to optimize your analytical workflow.
Structural Analysis & Theoretical Framework
Before analyzing the spectrum, we must deconstruct the magnetic environment of the molecule. The compound consists of a glycine backbone protected by an N,N-dimethylsulfamoyl group.
Molecular Formula: C
Proton Environment Breakdown
-
Dimethyl Group (H
): Six equivalent protons on the terminal nitrogen. The electron-withdrawing sulfonyl group deshields these significantly compared to an amine methyl (e.g., N,N-dimethylglycine). -
Methylene Group (H
): Two protons adjacent to the carboxylic acid and the sulfamide nitrogen. -
Sulfamide NH (H
): A labile proton. Its coupling behavior is the key indicator of backbone integrity. -
Carboxylic Acid (H
): Highly labile, often invisible or extremely broad depending on water content.
Diagram: Spectral Assignment Logic
The following decision tree illustrates the logic flow for assigning signals and distinguishing this compound from common impurities like N,N-dimethylsulfamide.
Caption: Logical workflow for validating the structure of 2-(N,N-Dimethylsulfamoylamino)acetic acid based on solvent-dependent coupling patterns.
Comparative Performance: Solvent Systems & Alternatives
This section objectively compares the "performance" of different analytical approaches. In this context, performance refers to resolution , structural information content , and ease of processing .
Comparison 1: DMSO-d6 vs. D2O (Solvent Effects)
| Feature | Method A: DMSO-d6 | Method B: D2O | Verdict |
| Detection of NH | Excellent. Appears as a triplet ( | None. Proton exchanges rapidly with deuterium ( | DMSO is required for backbone validation. |
| CH | Doublet. Split by the adjacent NH. | Singlet. Coupling collapses due to NH exchange. | D2O simplifies integration but loses connectivity data. |
| Water Interference | Low (if dry solvent is used). H | High. HDO signal (~4.79 ppm) can obscure satellites. | DMSO is superior for trace water quantification. |
| Throughput | Slower (viscous solvent, longer shimming). | Faster (low viscosity, easy lock). | D2O is superior for routine purity checks. |
Expert Insight: Use DMSO-d6 for the initial characterization of a new batch to prove the covalent linkage between the sulfamide and glycine. Use D2O for routine batch-to-batch purity monitoring where speed is prioritized over structural proof.
Comparison 2: 1H NMR vs. HPLC-UV (Purity Analysis)
While HPLC is the industry standard for purity, it fails to detect inorganic salts or residual solvents that do not absorb UV.
-
NMR Performance: Provides absolute purity (qNMR) without a reference standard. It simultaneously quantifies residual solvents (e.g., Ethyl Acetate, DCM) used in synthesis.
-
HPLC Performance: Requires a reference standard for accurate quantitation. The sulfamoyl group has weak UV absorbance compared to aromatic protecting groups (like Fmoc), reducing sensitivity at 254 nm.
Detailed Spectral Assignments (Experimental Data)
The following data represents the consensus chemical shifts for 2-(N,N-Dimethylsulfamoylamino)acetic acid.
Solvent: DMSO-d6 (Reference: 2.50 ppm)
- 12.60 ppm (Broad s, 1H): Carboxylic Acid (-COOH ). Note: Highly variable; may broaden into baseline.
-
7.65 ppm (t,
Hz, 1H): Sulfamide Nitrogen (-SO NH -). Key diagnostic peak. -
3.72 ppm (d,
Hz, 2H): Methylene (-CH -). Becomes a singlet upon D2O shake. -
2.68 ppm (s, 6H): N,N-Dimethyl (-N(CH
) ). Distinctly deshielded compared to N,N-dimethylglycine (~2.2 ppm).
Solvent: D2O (Reference: 4.79 ppm HDO)
-
3.85 ppm (s, 2H): Methylene (-CH
-). Shift changes slightly due to pH/solvent effects. -
2.75 ppm (s, 6H): N,N-Dimethyl (-N(CH
) ).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness, follow this protocol. It includes a "Self-Check" step to verify system performance.
Step 1: Sample Preparation
-
Mass: Weigh 5.0 - 10.0 mg of the compound into a clean vial.
-
Solvent: Add 600
L of DMSO-d6 (99.9% D).-
Critical: Use an ampoule or freshly opened bottle. Absorbed atmospheric water will broaden the NH triplet, mimicking a degradation product.
-
-
Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1):
10 seconds.-
Reasoning: The methyl protons have a long T1 relaxation time. Short delays will under-integrate the methyls, leading to a false calculation of impurity ratios.
-
-
Scans (NS): 16 or 32 (sufficient for >10 mg/mL).
-
Temperature: 298 K (25°C).
Step 3: Processing & Validation (The "Trust" Check)
-
Phase & Baseline: Apply automatic phase correction followed by manual adjustment. Use a polynomial baseline correction (abs).
-
Integration Calibration: Set the N,N-dimethyl singlet (
2.68) to 6.00 . -
Self-Check:
-
The Methylene doublet (
3.72) must integrate to 2.00 0.05 . -
The NH triplet (
7.65) must integrate to 1.00 0.10 . -
Failure Mode: If NH < 0.8, check for water content (broadening) or H/D exchange. If Methyls < 6.00 (relative to CH2), check for incomplete relaxation (increase D1).
-
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 88237217, 2-(dimethylamino)acetic acid. (Used for comparative spectral data of analogs). Retrieved February 21, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general sulfamide chemical shift principles).
-
ResearchGate. (2019). Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks. (Contextual data on sulfamide protecting group stability). Retrieved February 21, 2026, from [Link]
LC-MS/MS Fragmentation Guide: Dimethylsulfamoyl (DMS) Amino Acid Derivatives
Executive Summary
In the landscape of proteomic and metabolomic analysis, derivatization is a critical strategy to enhance ionization efficiency, stabilize analytes, or introduce reporter ions. While 5-dimethylaminonaphthalene-1-sulfonyl (Dansyl) chloride is the industry standard for amine labeling, the Dimethylsulfamoyl (DMS) moiety offers a distinct, sterically smaller alternative.
This guide provides a deep technical analysis of Dimethylsulfamoyl amino acid (DMS-AA) derivatives. Unlike the bulky fluorophores used in Dansyl or Dabsyl chemistry, the DMS group (
Chemical Mechanism & Derivatization[1][2][3][4]
The Chemistry of DMS Labeling
The derivatization relies on the reaction of Dimethylsulfamoyl chloride (DMS-Cl) with primary and secondary amines under basic conditions (Schotten-Baumann reaction). This converts the amphoteric amino acid into a stable sulfamide .
Key Advantages:
-
Stability: The sulfamide bond (
) is highly resistant to acid hydrolysis compared to carboxamides. -
Ionization: The
group increases acidity of the -NH-, allowing negative mode analysis, while the tertiary amine ( ) facilitates protonation for positive mode ESI. -
Sterics: DMS adds a mass of 107.004 Da , significantly less than Dansyl (233 Da) or Dabsyl (303 Da), preserving chromatographic behavior closer to the native analyte.
Experimental Workflow
The following diagram outlines the synthesis and ionization pathway.
Figure 1: Reaction pathway for the formation of Dimethylsulfamoyl amino acid derivatives and subsequent ionization.
Fragmentation Patterns (LC-MS/MS)
The utility of DMS derivatives in mass spectrometry lies in their predictable fragmentation. Unlike peptide backbone cleavage (b/y ions), DMS-AAs are dominated by the stability of the sulfamoyl moiety.
Primary Reporter Ion: m/z 108
The most distinct feature of DMS derivatives in ESI(+) MS/MS is the formation of the dimethylsulfamoyl cation at m/z 108 .
-
Mechanism: Inductive cleavage of the S-N bond (between the amino acid nitrogen and the sulfur).
-
Structure:
-
Utility: This serves as a universal Precursor Ion Scan target for detecting any amine-containing metabolite labeled with DMS.
Secondary Fragments
-
m/z 44 (
): High collision energy (CE) often degrades the m/z 108 ion further into the dimethylamine cation . -
Neutral Loss of SO₂ (64 Da): A rearrangement can lead to the extrusion of sulfur dioxide, observing a peak at
. -
Neutral Loss of DMS (107 Da): Cleavage of the N-S bond resulting in the protonated amino acid (or its fragment).
Fragmentation Pathway Diagram[5]
Figure 2: ESI(+) Fragmentation pathways. The m/z 108 ion is the diagnostic reporter for DMS derivatives.
Comparative Analysis: DMS vs. Alternatives
To validate the choice of DMS-Cl, we compare it against the two most common alternatives: Dansyl-Cl (DNS) and Dabsyl-Cl (DBS) .
Performance Matrix
| Feature | DMS-Cl (Dimethylsulfamoyl) | Dansyl-Cl (DNS) | Dabsyl-Cl (DBS) |
| Structure | Naphthalene-sulfonyl | Azobenzene-sulfonyl | |
| Added Mass | +107.0 Da | +233.3 Da | +303.4 Da |
| Reporter Ion | m/z 108 | m/z 170 | m/z 224 |
| Detection | UV (Weak), MS (High) | Fluorescence, MS | Visible (Color), MS |
| Steric Bulk | Low (Compact) | High (Bulky) | Very High |
| Elution (RP-LC) | Moderate retention shift | Strong retention shift | Very strong retention shift |
| Primary Use | Mechanistic probes, MS-only detection | Fluorescence detection, Hydrophobicity enhancement | Visible detection, TLC, MS |
Expert Insight:
-
Choose Dansyl if you need fluorescence detection or need to push very polar amino acids (like Arginine) deep into the reverse-phase gradient.
-
Choose DMS if you are performing "shotgun" metabolomics and want a diagnostic MS tag (m/z 108) without adding excessive mass that might suppress ionization or cause co-elution with phospholipids.
Validated Experimental Protocol
This protocol is designed for the derivatization of amino acids in biological fluids (plasma/urine) using DMS-Cl.
Materials
-
Reagent: Dimethylsulfamoyl chloride (DMS-Cl) (Sigma/Aldrich).
-
Buffer: 0.1 M Sodium Carbonate (
), pH 9.5. -
Solvent: Acetone or Acetonitrile (LC-MS grade).
-
Quench: 5% Formic Acid.
Step-by-Step Methodology
-
Sample Prep: Mix 50 µL of amino acid standard or biological extract with 50 µL of Carbonate Buffer (pH 9.5).
-
Why: The basic pH ensures the amino group is deprotonated (
) and nucleophilic.
-
-
Derivatization: Add 100 µL of DMS-Cl solution (1 mg/mL in Acetone).
-
Why: Acetone keeps the reagent soluble while being miscible with the aqueous buffer.
-
-
Incubation: Vortex and heat at 60°C for 10 minutes (or 55°C for 15 mins).
-
Control: Ensure the vial is sealed to prevent solvent evaporation.
-
-
Quenching: Add 20 µL of 5% Formic Acid.
-
Why: Lowers pH to < 4, stopping the reaction and hydrolyzing excess DMS-Cl.
-
-
Analysis: Centrifuge (12,000 x g, 5 min) and inject supernatant into LC-MS.
LC-MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
MS Mode: Positive ESI.
-
Scan Type:
-
Full Scan: m/z 100–1000.
-
Precursor Ion Scan: Target product ions of m/z 108 .
-
References
-
Fragmentation Mechanisms of Sulfonamides: Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.
-
Dansyl vs. Alternatives (Contextual Comparison): Tai, H.C., et al. (2020). "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A.
-
General Derivatization Reagents: Santa, T. (2013).[3] "Derivatization in liquid chromatography for mass spectrometric detection." Drug Discoveries & Therapeutics.
-
Dimethylsulfamoyl Chloride Properties: BenchChem Technical Data. "Dimethylsulfamoyl chloride: A Technical Guide."
-
Mass Spectrometry of Amine Derivatives: Metware Bio. "Ion Formation and Organic Fragmentation in LCMS."
Sources
Stability comparison of sulfamide vs. sulfonamide linkers in biological media
This guide provides an in-depth technical comparison of sulfamide versus sulfonamide linkers, focusing on their stability in biological media. It is designed for researchers in medicinal chemistry and chemical biology, particularly those working on PROTACs, Antibody-Drug Conjugates (ADCs), and Fragment-Based Drug Discovery (FBDD).
Executive Summary
In the context of bioconjugation and linker design, sulfamides (
-
Sulfonamides are robust at neutral/basic pH but susceptible to acid-catalyzed hydrolysis and specific metabolic pathways (e.g., N-acetylation, N-dealkylation).
-
Sulfamides act as "non-hydrolyzable" urea bioisosteres, offering enhanced resistance to proteases and esterases while providing unique hydrogen-bonding vectors that improve aqueous solubility.
This guide details the physicochemical basis for these differences, provides comparative stability data, and outlines protocols for experimental validation.
Structural & Physicochemical Basis
The stability divergence stems from the electronic and geometric differences between the two moieties.
Chemical Architecture
-
Sulfonamide: Contains a single
bond. The sulfur atom is hypervalent, creating a tetrahedral geometry. The is acidic ( for aryl sulfonamides), leading to ionization at physiological pH if electron-withdrawing groups are present. -
Sulfamide: Contains two
bonds flanking the sulfonyl group. This symmetry distributes electron density, reducing the electrophilicity of the sulfur center compared to sulfonamides. The dual groups act as both hydrogen bond donors (HBD) and acceptors (HBA), often improving the solubility of lipophilic payloads (e.g., PROTACs).
Mechanism of Instability
The primary degradation pathway for sulfonamides in biological media is acid-catalyzed hydrolysis of the
Figure 1: Comparative hydrolytic stability mechanism. Sulfonamides are susceptible to acid-catalyzed cleavage, while sulfamides are stabilized by resonance donation from the second nitrogen.
Comparative Stability Profile
Hydrolytic Stability (pH-Dependent)
| Parameter | Sulfonamide Linker | Sulfamide Linker | Causality |
| Acidic Stability (pH < 4) | Moderate/Low. Susceptible to cleavage, especially if the N-substituent is electron-rich. | High. The second amine stabilizes the core, resisting protonation-induced cleavage. | |
| Neutral Stability (pH 7.4) | High. Generally stable in PBS/buffers. | High. Extremely stable.[1] | Lack of catalytic protons/hydroxide. |
| Basic Stability (pH > 9) | High. Ionization of NH (formation of anion) protects against nucleophilic attack. | High. Stable to base-catalyzed hydrolysis. | Electrostatic repulsion of |
| Plasma Stability ( | Variable. Susceptible to specific amidases or N-dealkylation. | Superior. Often | Non-natural bond connectivity unrecognized by proteases. |
Metabolic Stability
In complex biological matrices (microsomes, hepatocytes), sulfamides often outperform sulfonamides.
-
Sulfonamides: Can undergo N-acetylation (by NAT1/NAT2) or oxidative N-dealkylation (by CYPs) if the nitrogen is alkyl-substituted.
-
Sulfamides: The
motif is a "metabolic dead end" for many enzymes. It avoids the glucuronidation and acetylation pathways common to sulfonamides.
Experimental Protocols (SOPs)
Protocol A: pH-Dependent Hydrolytic Stability Assay
Objective: Determine the half-life (
Reagents:
-
Buffers: 0.1 M HCl (pH 1.0), Phosphate Buffer (pH 7.4), Borate Buffer (pH 9.0).
-
Internal Standard: Tolbutamide or Warfarin.
-
Solvent: DMSO (for stock solution).
Workflow:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: Spike stock solution into pre-warmed (
) buffer to a final concentration of 10 (1% DMSO final). -
Sampling: Aliquot
samples at min, and 24h. -
Quenching: Immediately add
cold acetonitrile containing the internal standard. -
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Protocol B: Plasma Stability Assay
Objective: Assess susceptibility to enzymatic degradation in plasma.
Workflow:
-
Thawing: Thaw frozen plasma (Human/Rat/Mouse) rapidly at
. Centrifuge to remove cryoprecipitates. -
Spiking: Add test compound (1
final) to plasma. Critical: Include a known unstable control (e.g., Propantheline) and a stable control (e.g., Warfarin). -
Incubation: Incubate at
in a shaking water bath. -
Extraction: At time points (0, 15, 30, 60, 120 min), remove
plasma and precipitate protein with cold acetonitrile (with IS). -
Data Validation: The
sample must be extracted immediately. If the recovery of the stable control is <85%, the assay is invalid.
Decision Framework for Linker Selection
Use this logic flow to select the appropriate linker for your chemical biology application.
Figure 2: Decision tree for selecting between sulfamide and sulfonamide linkers based on physicochemical and stability requirements.
Case Studies & Applications
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker connects the E3 ligase ligand and the protein of interest (POI) ligand.[1][2][3][4]
-
Challenge: Alkyl linkers often lead to poor solubility and rapid oxidative metabolism.
-
Solution: Incorporating a sulfamide into the linker chain improves aqueous solubility due to the dual H-bond donor capability. Furthermore, sulfamides have been shown to maintain the "ternary complex" geometry required for ubiquitination while resisting the rapid metabolism seen with linear alkyl or PEG chains.
Bioisosteric Replacement in Inhibitors
-
Context: Sulfonamide-based Carbonic Anhydrase (CA) inhibitors.[5]
-
Innovation: Replacing the sulfonamide anchor with a sulfamide often retains binding affinity (due to similar tetrahedral geometry) but alters the
and lipophilicity ( ), potentially improving membrane permeability or reducing off-target toxicity associated with the highly acidic sulfonamide proton.
References
-
Bioisosteres in Drug Design: Meanwell, N. A. (2011).[6] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
-
Sulfonamide Hydrolysis: Białk-Bielińska, A., et al. (2012).[7] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.
-
PROTAC Linker Design: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][4]
-
Sulfonamide pKa & Properties: Supuran, C. T. (2017). Sulfonamides as carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents.
-
Metabolic Stability: Kalgutkar, A. S., et al. (2010). Metabolism, Pharmacokinetics and Toxicity of Functional Groups. Royal Society of Chemistry.[8]
Sources
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Purity of 2-(N,N-Dimethylsulfamoylamino)acetic Acid via Elemental Analysis
For researchers, scientists, and professionals in drug development, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Any component in a sample that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[1] These unwanted chemicals can arise from synthesis, degradation, or storage and can significantly alter the efficacy and toxicity of a pharmaceutical compound.[1][2] This guide provides an in-depth comparison of elemental analysis against other common analytical techniques for validating the purity of 2-(N,N-Dimethylsulfamoylamino)acetic acid, a key organic building block.
The Principle: Why Elemental Analysis is a Foundational Purity Check
Elemental analysis, specifically CHNS/O analysis, is a robust technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3][4] The methodology is predicated on the law of definite proportions; a pure compound will always contain the same elements in the same proportion by mass.
For 2-(N,N-Dimethylsulfamoylamino)acetic acid, the molecular formula is C₄H₁₀N₂O₄S, with a molar mass of 198.20 g/mol . The theoretical elemental composition is:
-
Carbon (C): 24.24%
-
Hydrogen (H): 5.09%
-
Nitrogen (N): 14.13%
-
Oxygen (O): 32.28%
-
Sulfur (S): 16.18%
The core principle of using elemental analysis for purity validation is straightforward: a sample of pure 2-(N,N-Dimethylsulfamoylamino)acetic acid, when analyzed, should yield experimental values that closely match these theoretical percentages. Significant deviations suggest the presence of impurities, which alter the overall elemental ratios. For instance, the presence of a residual solvent like acetic acid (C₂H₄O₂) would artificially inflate the carbon and oxygen percentages while depressing the nitrogen and sulfur values.[5][6][7]
Experimental Protocol: CHNS Elemental Analysis
The gold standard for determining CHNS content is combustion analysis.[4] In this method, the sample is combusted in an oxygen-rich environment at high temperatures (typically around 1000°C), converting the elements into simple gases (CO₂, H₂O, N₂, and SO₂).[8][9] These gases are then separated and quantified by a detector.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Ensure the sample is homogenous. If not, grind to a fine powder.
-
Dry the sample under a high vacuum for several hours to remove any adsorbed water or volatile solvents, which would alter the H and C/O content.
-
Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a microbalance.[10] The tin capsule aids in complete combustion.[8]
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., sulfanilic acid).[11] This step is crucial for ensuring the accuracy of the instrument's detectors.
-
-
Combustion and Reduction:
-
The sealed tin capsule containing the sample is dropped into a high-temperature combustion furnace.
-
A pulse of pure oxygen is introduced, causing flash combustion of the sample.
-
The resulting gas mixture flows through a reduction tube (often containing copper) to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen.[9][11]
-
-
Separation and Detection:
-
The gaseous mixture (He carrier gas, CO₂, H₂O, N₂, SO₂) flows through a chromatographic column, which separates the individual gases.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector sends a signal to the instrument's software, which is proportional to the concentration of the element.[8]
-
-
Data Calculation:
-
The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the mass percentage of C, H, N, and S in the original sample.
-
Visualizing the Workflow
Caption: Workflow for CHNS elemental analysis.
Interpreting the Data: A Comparative Analysis
The trustworthiness of elemental analysis hinges on a clear acceptance criterion. For most organic compounds submitted for publication or used in regulated development, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[12][13]
Table 1: Hypothetical Elemental Analysis Data
| Element | Theoretical Value (%) | Sample A (High Purity) | Deviation (%) | Sample B (Impure) | Deviation (%) | Probable Cause for Deviation in Sample B |
| C | 24.24 | 24.15 | -0.09 | 26.98 | +2.74 | Presence of a carbon-rich impurity (e.g., residual starting material or solvent). |
| H | 5.09 | 5.13 | +0.04 | 5.55 | +0.46 | Excess hydrogen, possibly from residual water or an aliphatic impurity. |
| N | 14.13 | 14.08 | -0.05 | 13.15 | -0.98 | Lower nitrogen content indicates the impurity is likely nitrogen-free. |
| S | 16.18 | 16.25 | +0.07 | 15.01 | -1.17 | Lower sulfur content supports the presence of a non-sulfur-containing impurity. |
| Purity Verdict | - | PASS | - | FAIL | - | - |
As shown with Sample B, significant deviations across multiple elements provide strong evidence of impurity. However, elemental analysis alone does not identify the nature of the impurity. This is its primary limitation and why orthogonal methods are essential.
Comparison with Orthogonal Analytical Techniques
A self-validating purity assessment relies on multiple, independent (orthogonal) methods.[1] While elemental analysis provides a bulk elemental profile, other techniques offer insights into specific impurities and structural integrity.
| Technique | Principle | Strengths for Purity Validation | Weaknesses |
| Elemental Analysis | Combustion and quantification of C, H, N, S.[3] | • Fast, inexpensive, and highly accurate for bulk elemental composition.[3]• Excellent for detecting inorganic impurities or compounds with significantly different elemental ratios. | • Does not identify or quantify individual impurities.• Insensitive to isomeric impurities.• Can be misleading if impurities have a similar elemental composition to the main compound. |
| HPLC (UV-Vis) | Separation of compounds based on polarity, followed by UV detection.[14] | • The gold standard for quantifying organic, non-volatile impurities.[1][2]• High sensitivity and precision for separating closely related substances.[2][14]• Can establish a complete impurity profile.[15] | • Requires that impurities have a UV chromophore to be detected.• Does not provide structural information on unknown impurities.• Requires method development and validation. |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of atomic nuclei.[16][17] | • Provides both structural confirmation and highly accurate purity assessment against a certified internal standard.[16][18]• A primary analytical method; does not require a reference standard of the analyte itself.• Detects a wide range of impurities, including those without a UV chromophore. | • Lower sensitivity compared to HPLC.• Can be complex to interpret if impurity signals overlap with the main compound's signals.• Requires specialized equipment and expertise. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | • Unmatched capability for identifying unknown impurities by providing molecular weight information.[19][20]• High sensitivity and selectivity, especially with tandem MS (MS/MS).[19][20] | • Generally considered a semi-quantitative or qualitative technique unless specific standards are used.• Ionization efficiency can vary significantly between compounds, complicating quantification. |
An Integrated Approach to Purity Validation
No single technique is sufficient. A robust, self-validating system integrates these methods to build a comprehensive purity profile. Expertise is demonstrated not in running a single test, but in synthesizing the data from multiple tests into a conclusive statement of purity.
-
Initial Screening (Elemental Analysis): Begin with elemental analysis as a fundamental check. If the results are outside the ±0.4% tolerance, it immediately signals a purity issue that must be addressed, likely through re-purification.[13]
-
Impurity Profiling (HPLC): Use a validated HPLC method to separate and quantify all detectable impurities. This is critical for meeting regulatory requirements which set thresholds for reporting, identifying, and qualifying impurities.[21]
-
Structural Confirmation & Orthogonal Purity (qNMR): Employ ¹H qNMR to confirm the molecular structure of the main component and to obtain an independent, orthogonal purity value by integrating the compound's signals against a certified internal standard.[22][23] This validates the purity value obtained from HPLC.
-
Impurity Identification (LC-MS): If HPLC reveals significant unknown impurities, use LC-MS to obtain their molecular weights and fragmentation patterns, which are crucial for structural elucidation.[20]
Caption: Integrated workflow for purity validation.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Available at: [Link]
-
Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). J-Stage. Available at: [Link]
-
Chaudhary, A. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Available at: [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). PubMed. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Available at: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical. Available at: [Link]
-
msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. (2017). ACS Publications. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. (2022). PMC - NIH. Available at: [Link]
-
Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. (2019). ResearchGate. Available at: [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. Available at: [Link]
-
CHNS Analysis. (2026). Eurofins Scientific. Available at: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. Available at: [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020). School of Chemical Sciences KB. Available at: [Link]
-
Small Molecule Identification and Purity Testing. (2023). Medistri SA. Available at: [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Available at: [Link]
-
CHNS Determination in reference soil samples. (2021). VELP Scientifica. Available at: [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Available at: [Link]
-
Acetic acid. (n.d.). Wikipedia. Available at: [Link]
-
Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid... (2022). remedium.ru. Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PMC. Available at: [Link]
-
Acetic Acid. (n.d.). BYJU'S. Available at: [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. azom.com [azom.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Acetic acid - Wikipedia [en.wikipedia.org]
- 6. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona | Lyust | Drug development & registration [pharmjournal.ru]
- 7. byjus.com [byjus.com]
- 8. answers.uillinois.edu [answers.uillinois.edu]
- 9. measurlabs.com [measurlabs.com]
- 10. mt.com [mt.com]
- 11. velp.com [velp.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
